molecular formula C10H11FO2 B14024970 6-Ethoxy-3-fluoro-2-methylbenzaldehyde

6-Ethoxy-3-fluoro-2-methylbenzaldehyde

Cat. No.: B14024970
M. Wt: 182.19 g/mol
InChI Key: RQFKJKXMRWEVCV-UHFFFAOYSA-N
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Description

6-Ethoxy-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, featuring an ethoxy group at the 6th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-fluoro-2-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Undergoes nucleophilic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Forms 6-ethoxy-3-fluoro-2-methylbenzoic acid.

    Reduction: Forms 6-ethoxy-3-fluoro-2-methylbenzyl alcohol.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-3-fluoro-2-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The ethoxy and fluorine groups influence its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2-fluoro-3-methylbenzaldehyde
  • 3-Fluoro-2-methylbenzaldehyde
  • 2-Fluoro-6-methylbenzaldehyde

Uniqueness

6-Ethoxy-3-fluoro-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

6-ethoxy-3-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-10-5-4-9(11)7(2)8(10)6-12/h4-6H,3H2,1-2H3

InChI Key

RQFKJKXMRWEVCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C)C=O

Origin of Product

United States

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